molecular formula C12H9NO4 B15360667 2-(2-Nitrophenyl)benzene-1,4-diol

2-(2-Nitrophenyl)benzene-1,4-diol

Cat. No.: B15360667
M. Wt: 231.20 g/mol
InChI Key: YSZSHXGFBNWUGP-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)benzene-1,4-diol is a para-dihydroxybenzene derivative substituted with a 2-nitrophenyl group at the second position. This compound has garnered attention for its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 15.63–31.25 µg/mL . It also exhibits notable anti-inflammatory and antioxidant properties, making it a candidate for therapeutic development .

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

2-(2-nitrophenyl)benzene-1,4-diol

InChI

InChI=1S/C12H9NO4/c14-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)13(16)17/h1-7,14-15H

InChI Key

YSZSHXGFBNWUGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)benzene-1,4-diol typically involves the nitration of benzene-1,4-diol followed by the introduction of the nitro group. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process involving the nitration of benzene-1,4-diol. This method ensures consistent quality and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)benzene-1,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Reactions with halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Formation of amines or other reduced derivatives.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Biology: It serves as a probe in biological studies to understand oxidative stress and its effects on cellular components. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Nitrophenyl)benzene-1,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The substituents on the benzene-1,4-diol scaffold significantly influence biological activity and physicochemical properties. Below is a structural comparison with key analogs:

Compound Name Substituent(s) Key Structural Features References
2-(2-Nitrophenyl)benzene-1,4-diol 2-Nitrophenyl Electron-withdrawing nitro group enhances antimicrobial activity
2-(Trifluoromethyl)benzene-1,4-diol 2-Trifluoromethyl Fluorine atoms increase lipophilicity
2-(3-Methylbut-2-enyl)benzene-1,4-diol Prenyl (3-methylbut-2-enyl) Hydrophobic chain improves membrane penetration
2-(Methylthio)benzene-1,4-diol 2-Methylthio Sulfur-containing group may modulate redox activity
2-(3-Methylbut-3-en-1-ynyl)benzene-1,4-diol 3-Methylbut-3-en-1-ynyl Conjugated alkyne enhances stability
2-(Hept-1-enyl)-3-(hydroxymethyl)-5-(prenyl) analog Heptenyl, hydroxymethyl, and prenyl groups Branched structure affects receptor binding

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial potency but may reduce solubility.
  • Hydrophobic substituents (e.g., prenyl, heptenyl) improve membrane permeability, critical for antiparasitic activity .

Activity Trends :

  • Nitro-substituted analogs excel in antimicrobial and anti-inflammatory roles due to nitro group reactivity .
  • Prenylated compounds show superior antiparasitic activity, likely due to enhanced lipophilicity .

Physicochemical Properties

Table 3: Key Physicochemical Parameters
Compound Molecular Weight XLogP3 Hydrogen Bond Donors References
This compound ~261.22* ~2.5* 2
2-(3-Methylbut-3-en-1-ynyl)benzene-1,4-diol 174.20 3.0 2
2-Trifluoromethylbenzene-1,4-diol 178.11 1.8 2
Hydroquinone (parent compound) 110.11 0.6 2

Observations :

  • Nitro groups increase molecular weight and XLogP3, enhancing membrane permeability but reducing aqueous solubility.
  • Alkyne or prenyl substituents elevate XLogP3 (>3), favoring hydrophobic interactions .
  • Trifluoromethyl groups balance lipophilicity and polarity, useful in antitumor agent design .

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